Ciclobendazole

概要

説明

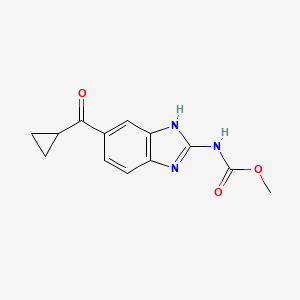

シクロベンゾールは、駆虫薬と呼ばれる医薬品であり、寄生虫による感染症の治療に使用されます。 これは1970年代に開発され、鉤虫感染症と回虫症に有効であることが判明しましたが、鞭虫症にはあまり効果がありません . この化合物は、化学式C13H13N3O3、分子量は259.265 g/molです .

準備方法

シクロベンゾールの合成は、ベンゾイミダゾールとシクロプロパンカルボニルクロリドを塩基の存在下で反応させて、その後メチルイソシアネートを添加することによって行われます。 反応条件は通常、不活性雰囲気と制御された温度を必要とし、目的の生成物が得られるようにします

化学反応の分析

シクロベンゾールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 還元反応は、シクロベンゾールをその還元型に変換することができます。

置換: シクロベンゾールのベンゾイミダゾール環は、さまざまな試薬との置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります. 生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

科学研究アプリケーション

シクロベンゾールは、主にその駆虫作用について研究されてきました。 鉤虫感染症や回虫症などの寄生虫感染症の治療に効果を示しています . さらに、シクロベンゾールを含むベンゾイミダゾール誘導体は、微小管形成を阻害する能力により、癌治療における潜在的な用途が検討されています . 研究では、この化合物の動物における寄生虫感染症の治療のための獣医学における可能性も調査されています .

科学的研究の応用

Ciclobendazole has been primarily studied for its anthelmintic properties. It has shown effectiveness in treating parasitic infections such as hookworm and ascariasis . Additionally, benzimidazole derivatives, including this compound, have been explored for their potential use in cancer treatment due to their ability to disrupt microtubule formation . Research has also investigated the compound’s potential in veterinary medicine for treating parasitic infections in animals .

作用機序

シクロベンゾールは、チューブリンのコルヒチン感受性部位に結合して、チューブリンが微小管に重合することを阻害することにより、その効果を発揮します . この微小管形成の阻害は、寄生虫の細胞プロセスを妨げ、寄生虫の死滅につながります。 関連する分子標的と経路には、チューブリン重合の阻害と寄生虫の細胞骨格の破壊が含まれます .

類似の化合物との比較

シクロベンゾールは、アルベンダゾール、メベンダゾール、フェンベンダゾール、フルベンダゾール、オキシベンダゾールなどの化合物を含むベンゾイミダゾール誘導体のクラスに属しています . これらの化合物と比較して、シクロベンゾールはベンゾイミダゾール環に付加されたユニークなシクロプロパンカルボニル基を持っています。これは、シクロベンゾールの特定の活性プロファイルに寄与する可能性があります . これらの化合物はすべて共通の作用機序を共有していますが、有効性と活性のスペクトルは、その化学構造に基づいて異なる可能性があります .

類似化合物との比較

Ciclobendazole belongs to the class of benzimidazole derivatives, which includes compounds such as albendazole, mebendazole, fenbendazole, flubendazole, and oxibendazole . Compared to these compounds, this compound has a unique cyclopropanecarbonyl group attached to the benzimidazole ring, which may contribute to its specific activity profile . While all these compounds share a common mechanism of action, their effectiveness and spectrum of activity can vary based on their chemical structure .

生物活性

Ciclobendazole, a benzimidazole derivative, is primarily recognized for its anthelmintic properties. This compound has garnered attention not only for its efficacy against parasitic infections but also for its potential applications in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions by inhibiting the polymerization of tubulin into microtubules, which is crucial for cell division in helminths. This action disrupts the cytoskeletal structure of the parasites, leading to their immobilization and eventual death. Additionally, recent studies suggest that this compound may have cytotoxic effects on cancer cells, indicating potential repurposing for cancer therapy.

Binding Interactions

In silico studies have demonstrated that this compound binds effectively to the colchicine binding site on tubulin, similar to other benzimidazole derivatives. The binding interactions involve critical amino acids such as Glu198 and Cys239, which are essential for its biological activity. Table 1 summarizes the binding affinities of various benzimidazole compounds, including this compound.

| Compound | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| This compound | -7.36 | Tubulin (Colchicine Site) |

| Mebendazole | -7.28 | Tubulin (Colchicine Site) |

| Flubendazole | -7.25 | Tubulin (Colchicine Site) |

Anthelmintic Activity

This compound is primarily used as an anthelmintic agent in veterinary medicine. Its effectiveness against a range of nematodes makes it a valuable treatment option. Studies have shown that it is particularly effective against resistant strains of parasites.

Anticancer Potential

Recent research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, including liver (HUH7) and lung (A549) cancer cells. In vitro studies revealed that it can inhibit cell proliferation and induce apoptosis in these cell lines.

- Case Study : In a study involving HUH7 cells, treatment with this compound resulted in a significant decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the inhibition of VEGFR-2 signaling pathways, which are crucial for tumor growth and metastasis.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Research has shown that this compound undergoes extensive metabolism in vivo, with metabolites being identified in urine and feces of animal models.

- Metabolite Profiles : A study analyzing rat metabolism found that major metabolites included 5-cyclopropylcarbonyl-2-amino-benzimidazole and 5-cyclopropylcarbonyl-6-hydroxy-benzimidazolecarbamate, which were detected in significant quantities in urine samples post-administration.

Adverse Effects and Safety Profile

While generally considered safe, this compound may cause side effects similar to other benzimidazoles. Reports indicate gastrointestinal disturbances and potential allergic reactions in some cases. Continuous monitoring and pharmacovigilance are recommended to ensure patient safety.

特性

IUPAC Name |

methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLKOMYHDYVIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057713 | |

| Record name | Cyclobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-43-3 | |

| Record name | Cyclobendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobendazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciclobendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciclobendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3KQ40J31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Ciclobendazole absorbed and distributed in the body?

A1: Studies in rats and dogs show that this compound is well-absorbed after oral administration. [] Peak plasma levels are achieved relatively quickly, within 15-30 minutes in rats and 30 minutes in dogs. [, ] The drug is then widely distributed throughout the body, with the highest concentrations found in organs associated with metabolism and excretion, such as the liver, kidneys, and intestinal tract. [] Interestingly, there is no significant uptake by the liver during the first pass, indicating that absorption is not limited by hepatic metabolism. []

Q2: How is this compound metabolized and excreted?

A2: this compound undergoes biotransformation, primarily forming methyl 5-cyclopropylcarbonyl-6-hydroxy-benzimidazolecarbamate as a major metabolite in rats. [] This metabolite, along with other minor metabolites, is excreted primarily in the feces and urine. [, ] In dogs, the major route of excretion is feces, with unchanged drug detected. []

Q3: Are there any differences in the pharmacokinetics of this compound between species?

A3: Yes, there are species-specific differences in this compound pharmacokinetics. Dogs eliminate this compound more rapidly than rats, leading to relatively lower plasma concentrations of the drug and its metabolites in dogs compared to rats. [] This highlights the importance of considering species-specific factors when interpreting preclinical data and extrapolating findings to humans.

Q4: What analytical methods are used to measure this compound concentrations?

A4: High-pressure liquid chromatography (HPLC) is a common method for determining this compound concentrations in plasma. [] This technique allows for the separation and quantification of this compound and its metabolites, providing valuable information for pharmacokinetic studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。